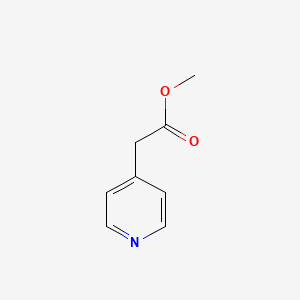
イソバレリルサルコシン
説明
Isovalerylsarcosine is an N-acyl-amino acid that results from the formal condensation of the carboxy group of isovaleric acid with the amino group of sarcosine . It is a glycine derivative, a N-acyl-amino acid, and a tertiary carboxamide .
Synthesis Analysis
Isovalerylsarcosine is associated with isovaleric acidemia, an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency results in the accumulation of derivatives of isovaleryl-CoA .Chemical Reactions Analysis
Isovaleric acidemia, which is associated with Isovalerylsarcosine, is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA and transfers electrons to the electron transfer flavoprotein .Physical And Chemical Properties Analysis
Isovalerylsarcosine has a molecular weight of 173.21 g/mol . Other physical and chemical properties could not be found in the available resources.科学的研究の応用
医学研究:代謝プロファイリング
イソバレリルサルコシンは、イソバレリン酸血症(IVA)と呼ばれる常染色体劣性遺伝性代謝異常で、マイナーな代謝産物として特定されています 。それは、グリシンN-アシルアセターゼによるサルコシンの作用によって形成されます。IVAにおけるその役割を理解することは、診断マーカーと治療戦略の開発に役立ちます。
環境科学:農薬の影響
環境科学の文脈では、イソバレリルサルコシンの親化合物を使用して、農薬が環境に与える影響を研究しています 。イソバレリルサルコシン自体は直接使用されない場合がありますが、関連する化合物は、農薬によって影響を受ける生化学的経路を理解するのに役立ちます。
生化学:アミノ酸の抱合
イソバレリルサルコシンは、異常なアミノ酸抱合プロセスに関与しており、IVAなどの疾患で新しい代謝産物を特定することにつながる可能性があります 。これは、このような状態の生化学的プロファイルを拡張し、疾患メカニズムをより深く理解するのに役立ちます。
工業的用途:材料加工
イソバレリルサルコシンの具体的な工業的用途は直接見つかりませんでしたが、その化学構造は、同様の化合物が反応性と結合特性のために使用される材料加工と合成での潜在的な用途を示唆しています .
食品技術:食品消費のバイオマーカー
イソバレリルサルコシンは、家禽や豚肉などの特定の食品で検出されており、これらの食品の消費のバイオマーカーとしての可能性を示唆しています 。これは、特に食品技術において、食事パターンを追跡したり、食品の真偽性を検証したりするのに役立ちます。
作用機序
Target of Action
Isovalerylsarcosine is a metabolite that is primarily associated with the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in leucine metabolism . This enzyme is the primary target of Isovalerylsarcosine .
Mode of Action
Isovalerylsarcosine is formed from isovaleryl-CoA by the action of the enzyme glycine N-acylase on sarcosine . This interaction results in the production of Isovalerylsarcosine, which then participates in various metabolic processes .
Biochemical Pathways
Isovalerylsarcosine is involved in the metabolism of glycine, serine, and threonine . It is a product of these metabolic pathways and can affect downstream processes. The presence of Isovalerylsarcosine can influence the balance and flow of these pathways, potentially leading to various physiological effects .
Pharmacokinetics
It is known that isovalerylsarcosine can be detected in the urine of patients with certain metabolic disorders , suggesting that it is excreted through the urinary system.
Result of Action
The presence of Isovalerylsarcosine in the body can lead to various molecular and cellular effects. For instance, in the context of isovaleric acidemia, a genetic disorder of leucine metabolism, Isovalerylsarcosine is one of the metabolites that can be excreted . The presence of Isovalerylsarcosine and other metabolites can help in the diagnosis of this condition .
生化学分析
Biochemical Properties
Isovalerylsarcosine plays a role in biochemical reactions involving amino acid metabolism. It is formed through the conjugation of isovaleric acid with sarcosine, catalyzed by specific enzymes. The interaction of isovalerylsarcosine with enzymes such as isovaleryl-CoA dehydrogenase is significant in the context of metabolic disorders like isovaleric acidemia. This interaction leads to the accumulation of isovalerylsarcosine and other related metabolites, which can be detected in the urine of affected individuals .
Cellular Effects
Isovalerylsarcosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In patients with metabolic disorders, the accumulation of isovalerylsarcosine can disrupt normal cellular functions. For example, it has been observed that isovalerylsarcosine levels are significantly lower in patients with chronic articular patterns of adult-onset Still’s disease compared to other patterns . This suggests that isovalerylsarcosine may play a role in modulating inflammatory responses and cellular metabolism in specific disease contexts.
Metabolic Pathways
Isovalerylsarcosine is involved in metabolic pathways related to amino acid metabolism. It is formed through the conjugation of isovaleric acid with sarcosine, catalyzed by specific enzymes. This compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile. For example, in patients with isovaleric acidemia, the accumulation of isovalerylsarcosine and other related metabolites can disrupt normal metabolic processes and contribute to the clinical symptoms observed in these patients .
特性
IUPAC Name |
2-[methyl(3-methylbutanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(2)4-7(10)9(3)5-8(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFSWCRCPHKNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236832 | |
| Record name | N-Isovalerylsarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isovalerylsarcosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88127-29-1 | |
| Record name | N-Methyl-N-(3-methyl-1-oxobutyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88127-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isovalerylsarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088127291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isovalerylsarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovalerylsarcosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying isovalerylsarcosine in the context of isovaleric acidemia?
A1: Isovalerylsarcosine is considered a minor metabolite in IVA [, ]. Its discovery, along with other novel metabolites, highlights the complexity of metabolic disturbances in IVA and emphasizes that the full spectrum of metabolic consequences remains not fully understood []. While isovalerylglycine and 3-hydroxyisovaleric acid are the primary diagnostic markers for IVA, identifying additional metabolites like isovalerylsarcosine could contribute to a more comprehensive understanding of the disease's metabolic profile and potentially lead to better management strategies in the future.
Q2: Does the presence of isovalerylsarcosine correlate with disease activity or outcome in IVA?
A2: The provided research articles focus primarily on the identification of isovalerylsarcosine as a novel metabolite in IVA [] and its presence within a broader metabolic profile in adult-onset Still's disease []. They do not delve into specific correlations between isovalerylsarcosine levels and IVA disease activity or outcome. Further research is needed to establish if such a correlation exists.
Q3: Are there any known differences in isovalerylsarcosine levels based on the clinical presentation of IVA?
A3: Currently, there is no information available regarding the specific association of isovalerylsarcosine levels with different clinical presentations of IVA. More research is required to explore whether variations in isovalerylsarcosine levels exist among individuals exhibiting different symptoms or severities of the disease.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















